molecular formula C16H12FN3O3 B2496532 3-(2-(4-Fluorophenoxy)acetylhydrazidyl)-2-oxoindoline CAS No. 351493-80-6

3-(2-(4-Fluorophenoxy)acetylhydrazidyl)-2-oxoindoline

Cat. No. B2496532
CAS RN: 351493-80-6
M. Wt: 313.288
InChI Key: QPMBRIAEZIPTQL-UHFFFAOYSA-N
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Description

3-(2-(4-Fluorophenoxy)acetylhydrazidyl)-2-oxoindoline, also known as 3-(2-(4-fluorophenoxy)acetohydrazido)-2-oxo-1H-indole-5-carboxylic acid methyl ester, is a chemical compound that has gained significant interest in the scientific community for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

  • Analytical Methods in Antioxidant Activity : Munteanu and Apetrei (2021) review the analytical methods used in determining antioxidant activity, highlighting the importance of various tests like ORAC, HORAC, TRAP, and TOSC. They emphasize the role of these assays in assessing antioxidant analysis or determining the antioxidant capacity of complex samples, which could be relevant for evaluating the antioxidant potential of novel compounds, including those structurally related to “3-(2-(4-Fluorophenoxy)acetylhydrazidyl)-2-oxoindoline” (Munteanu & Apetrei, 2021).

  • ABTS/PP Decolorization Assay of Antioxidant Capacity : Ilyasov et al. (2020) explore the reaction pathways underlying the ABTS/potassium persulfate decolorization assay, a popular method for measuring antioxidant capacity. This review could inform studies on the antioxidant properties of new chemical entities, including “this compound,” by elucidating how these entities interact with radical cations (Ilyasov et al., 2020).

  • Fluorescent Chemosensors Based on 4-Methyl-2,6-Diformylphenol : Roy (2021) reviews the development of chemosensors for detecting metal ions, anions, neutral molecules, and pH changes using 4-Methyl-2,6-diformylphenol. Similar methodologies could be applied to create sensors based on “this compound” for various analytical and diagnostic applications (Roy, 2021).

properties

IUPAC Name

2-(4-fluorophenoxy)-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O3/c17-10-5-7-11(8-6-10)23-9-14(21)19-20-15-12-3-1-2-4-13(12)18-16(15)22/h1-8,18,22H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYQUHXDYDASCOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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